1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene
Description
1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene (C₇H₄Cl₃F) is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at positions 1 and 3, a chloromethyl (-CH₂Cl) group at position 2, and a fluorine atom at position 5. The molecular weight is approximately 213.35 g/mol, with chlorine contributing significantly to its density and reactivity. This compound is primarily utilized as an intermediate in agrochemical and pharmaceutical synthesis, where its chloromethyl group enables further functionalization, such as nucleophilic substitutions or cross-coupling reactions .
Properties
IUPAC Name |
1,3-dichloro-2-(chloromethyl)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-3-5-6(9)1-4(11)2-7(5)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCWOHXSVUYLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CCl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene typically involves the chlorination of 2,6-dichloro-4-fluorotoluene. This reaction is carried out using gaseous chlorine in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the benzylic position .
Industrial Production Methods
Industrial production of 1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the benzylic position can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding benzyl derivatives.
Reduction: Reduction of the compound can lead to the formation of 2,6-dichloro-4-fluorotoluene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: 2,6-Dichloro-4-fluorobenzylamine, 2,6-dichloro-4-fluorobenzyl alcohol.
Oxidation: 2,6-Dichloro-4-fluorobenzaldehyde.
Reduction: 2,6-Dichloro-4-fluorotoluene.
Scientific Research Applications
1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene primarily involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA, leading to modifications that can alter their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on halogen substitution patterns, functional groups, and reactivity. Key examples include:
Table 1: Structural and Physical Property Comparisons
Reactivity and Electronic Effects
- Chloromethyl Group vs. Halogens : The chloromethyl group in the target compound enhances electrophilicity at the benzylic position, facilitating nucleophilic substitutions (e.g., SN2 reactions) compared to simple chloro- or bromo-substituted analogs . For instance, 5-bromo-2-chloro-1,3-difluorobenzene requires harsh conditions (155°C, 72 hours) for coupling reactions , whereas the chloromethyl group may enable milder conditions.
- Fluorine Substitution: The electron-withdrawing fluorine at position 5 stabilizes the aromatic ring but reduces electron density compared to non-fluorinated analogs like 1,3-dichlorobenzene . This contrasts with trifluoromethyl-containing analogs (e.g., in ), which exhibit stronger electron-withdrawing effects and lower reactivity in electrophilic substitutions .
Physical Properties
- Molecular Weight and Density : The target compound (213.35 g/mol) is lighter than brominated analogs (e.g., 241.43 g/mol for 5-bromo-2-chloro-1,3-difluorobenzene) due to bromine’s higher atomic mass . Its density (~1.6–1.8 g/cm³, inferred from similar compounds in ) is comparable to dichlorobenzenes but higher than diamine derivatives .
- Melting/Boiling Points: Chloromethyl substitution likely increases boiling points relative to non-alkylated analogs (e.g., 1,3-dichlorobenzene, bp 173°C ), though exact data are unavailable.
Biological Activity
1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene
- Molecular Formula : C7H5Cl3F
- Molecular Weight : 215.47 g/mol
- CAS Number : 3290-06-0
Biological Activity Overview
Research indicates that 1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene exhibits several biological activities, primarily attributed to its structural features which facilitate interactions with various biological targets.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against various bacterial strains. Its chlorinated and fluorinated structure may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic pathways, leading to bactericidal effects.
Enzyme Inhibition
Similar compounds have demonstrated the ability to inhibit specific enzymes. The inhibition of enzymatic activity could be a significant mechanism through which 1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene exerts its biological effects. The exact enzymes involved and the potency of inhibition remain subjects of ongoing research.
The precise mechanisms by which 1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene operates are still under investigation. However, it is believed to interact with molecular targets such as:
- Enzymes : Binding to active sites and altering enzyme functionality.
- Receptors : Potentially modulating receptor activity involved in cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy against various strains of bacteria. Results indicated significant inhibition at certain concentrations, suggesting potential use in developing antibacterial agents.
-
Enzyme Inhibition Analysis :
- Research focused on the compound’s effect on specific enzymes involved in metabolic pathways. Initial findings showed promising results in inhibiting enzyme activity, warranting further exploration into its therapeutic applications.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of 1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene compared to related compounds:
| Compound Name | Structure Type | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 1,3-Dichloro-2-(chloromethyl)-5-fluorobenzene | Dichlorofluorobenzene | TBD | Antimicrobial, Enzyme Inhibition |
| 2,6-Dichloro-4-(difluoromethoxy)anisole | Trifluoro anisole | 41 | Potent Enzyme Inhibition |
| 2,6-Dichloro-1,4-benzoquinone | Quinone derivative | TBD | Photosynthesis Inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
